

Application Notes and Protocols for Determining ICG-OSu to Antibody Molar Ratio

Author: BenchChem Technical Support Team. **Date:** December 2025

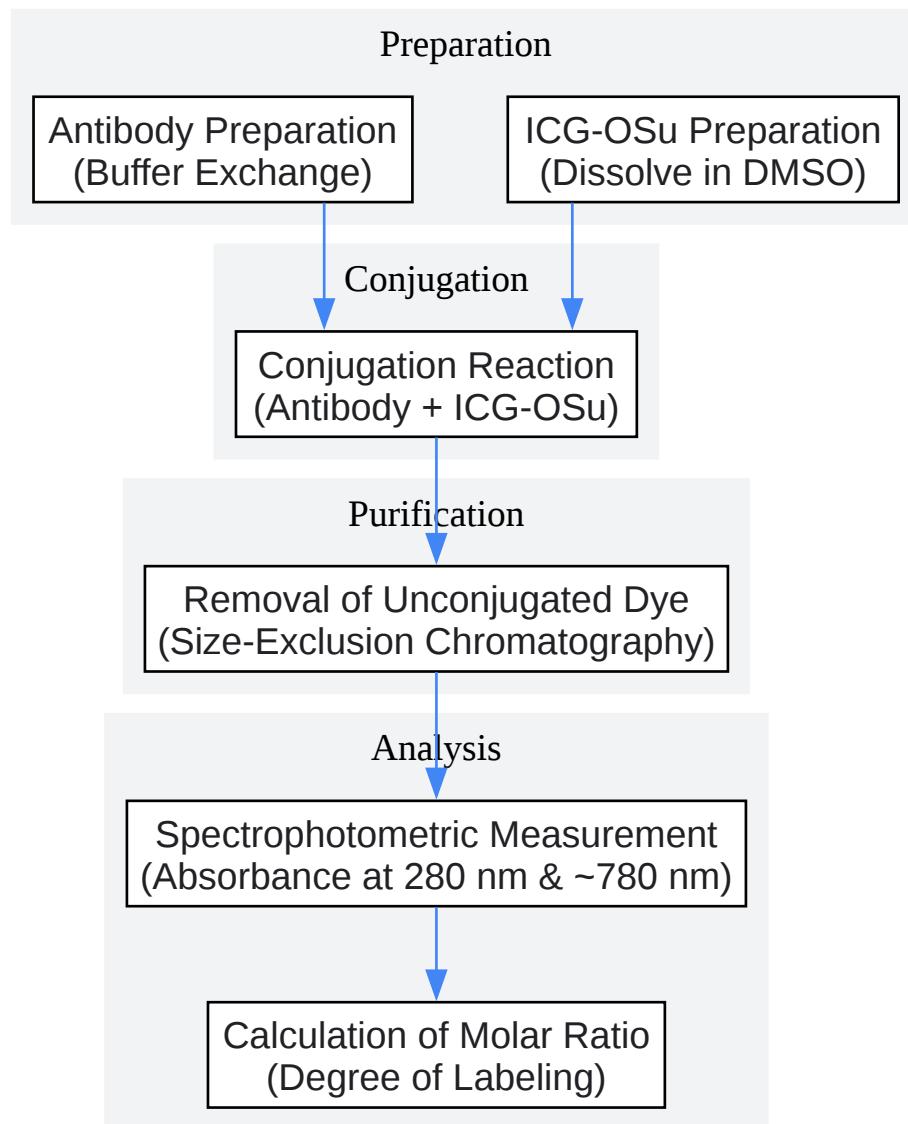
Compound of Interest

Compound Name:	ICG-OSu
Cat. No.:	B2660905

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for clinical use.^[1] Its application in targeted optical imaging has grown, particularly when conjugated to monoclonal antibodies (mAbs) to create specific imaging agents. The amine-reactive N-hydroxysuccinimide ester of ICG (**ICG-OSu**) is commonly used for this purpose, as it readily reacts with primary amines, such as the ϵ -amino groups of lysine residues on antibodies, to form stable amide bonds.^{[2][3][4][5]}

The molar ratio of **ICG-OSu** to the antibody, also known as the Degree of Labeling (DOL), is a critical parameter that influences the efficacy and characteristics of the resulting conjugate. An optimal DOL is essential for achieving sufficient fluorescence for imaging without compromising the antibody's immunoreactivity or causing aggregation. These application notes provide a detailed protocol for the conjugation of **ICG-OSu** to an antibody, the purification of the conjugate, and the subsequent calculation of the **ICG-OSu** to antibody molar ratio.

A known challenge with **ICG-OSu** conjugation is its amphiphilic nature, which can lead to non-covalent binding and promote antibody aggregation, especially at higher molar ratios. Therefore, careful optimization of the conjugation reaction and rigorous purification are paramount to obtaining a well-characterized and functional immunoconjugate.

Experimental Workflow

The overall process for calculating the **ICG-OSu** to antibody molar ratio involves several key stages, from antibody preparation to the final spectrophotometric analysis.

[Click to download full resolution via product page](#)

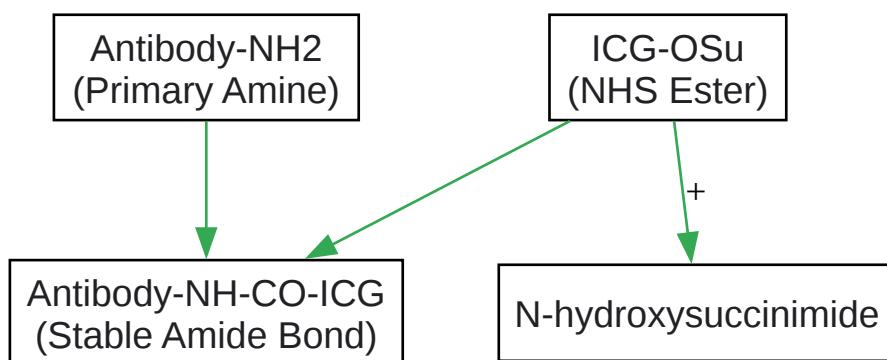
Caption: Experimental workflow for ICG-antibody conjugation and molar ratio determination.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the **ICG-OSu** to antibody conjugation reaction.

Parameter	Recommended Value/Range	Notes
Antibody Concentration	2 - 10 mg/mL	Higher concentrations can improve labeling efficiency.
Reaction Buffer	0.1 M Sodium Bicarbonate, Borate, or Phosphate Buffer	Must be free of primary amines (e.g., Tris).
Reaction pH	8.3 - 9.0	Optimal for the reaction between NHS esters and primary amines.
ICG-OSu:Antibody Molar Ratio (Initial)	5:1 to 20:1	This is the starting excess and needs to be optimized.
Reaction Temperature	Room Temperature (20-25°C) or 37°C	
Reaction Time	30 - 60 minutes	Longer incubation times may be explored.
ICG-OSu Solvent	Anhydrous DMSO or DMF	
Purification Method	Size-Exclusion Chromatography (e.g., Sephadex G-25)	

Experimental Protocols


- Antibody Solution:

- Prepare the antibody in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis against the reaction buffer.
- Adjust the antibody concentration to 2-10 mg/mL.

- **ICG-OSu** Stock Solution:

- Immediately before use, dissolve the **ICG-OSu** in anhydrous DMSO to a concentration of 10 mg/mL.
- Protect the **ICG-OSu** solution from light.

The following diagram illustrates the chemical reaction between the antibody and **ICG-OSu**.

[Click to download full resolution via product page](#)

Caption: Reaction of **ICG-OSu** with an antibody's primary amine.

- Add the calculated volume of the **ICG-OSu** stock solution to the antibody solution. A common starting point is a 10:1 molar ratio of **ICG-OSu** to antibody.
- Gently mix the reaction solution immediately.
- Incubate the reaction for 30-60 minutes at room temperature, protected from light.
- Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
- Equilibrate the column with phosphate-buffered saline (PBS), pH 7.2-7.4.
- Apply the reaction mixture to the top of the column.
- Elute the conjugate with PBS. The ICG-antibody conjugate will elute first as a colored fraction, while the smaller, unconjugated **ICG-OSu** molecules will be retained longer on the

column.

- Collect the colored fractions containing the purified conjugate.

For applications requiring very high purity, an additional purification step using ethyl acetate extraction can be performed to remove any non-covalently bound ICG.

The degree of labeling is determined spectrophotometrically.

- Measure the absorbance of the purified ICG-antibody conjugate at 280 nm (A_280) and at the maximum absorbance of ICG, which is approximately 780 nm (A_max).
- Calculate the concentration of the antibody and the ICG dye using the Beer-Lambert law. A correction factor is needed for the absorbance at 280 nm because ICG also absorbs light at this wavelength.

The following formula can be used to calculate the molar ratio:

$$\text{Molar Ratio (DOL)} = (A_{\text{max}} / \epsilon_{\text{dye}}) / ((A_{280} - (CF * A_{\text{max}})) / \epsilon_{\text{protein}})$$

Where:

- A_max = Absorbance of the conjugate at the maximum wavelength of ICG (~780 nm).
- A_280 = Absorbance of the conjugate at 280 nm.
- ϵ_{dye} = Molar extinction coefficient of ICG at A_max (typically $\sim 230,000 \text{ M}^{-1}\text{cm}^{-1}$).
- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
- CF = Correction factor, which is the ratio of ICG absorbance at 280 nm to its absorbance at A_max (for ICG-sulfo-OSu, this is approximately 0.073).

Conclusion

The protocols outlined provide a comprehensive guide for the conjugation of **ICG-OSu** to antibodies and the subsequent determination of the molar ratio. It is crucial to optimize the

initial molar excess of **ICG-OSu** to achieve the desired degree of labeling while minimizing protein aggregation. Thorough purification and accurate spectrophotometric measurements are essential for obtaining reliable and reproducible results. These steps will ensure the production of well-characterized ICG-antibody conjugates suitable for a variety of research and development applications in targeted molecular imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. neb.com [neb.com]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Determining ICG-OSu to Antibody Molar Ratio]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2660905#calculating-icg-osu-to-antibody-molar-ratio\]](https://www.benchchem.com/product/b2660905#calculating-icg-osu-to-antibody-molar-ratio)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com